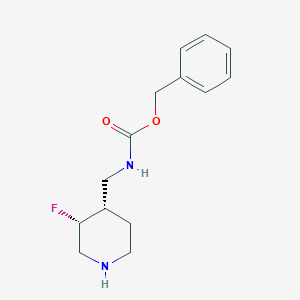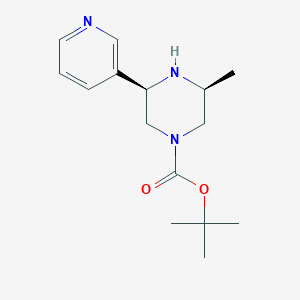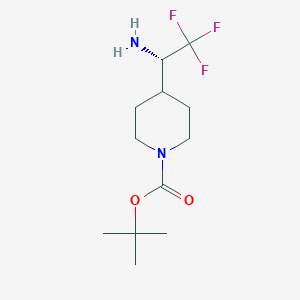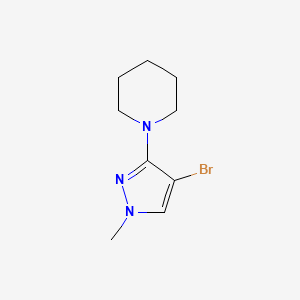
(1S,2S)-2-phenylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-phenylcyclohexan-1-amine is a chiral amine compound characterized by a cyclohexane ring substituted with a phenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-phenylcyclohexan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of (1S,2S)-2-phenylcyclohexanone with a chiral borane reagent can yield the desired amine with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of chiral catalysts or auxiliaries are crucial for cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-phenylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or isocyanates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-phenylcyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further stabilizing the binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-phenylcyclohexan-1-amine: The enantiomer of (1S,2S)-2-phenylcyclohexan-1-amine, which may have different biological activities.
Cyclohexylamine: A simpler analog without the phenyl group, used in various industrial applications.
Phenylcyclohexane: Lacks the amine group, used as a solvent and in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phenyl group and an amine group. This combination allows for specific interactions with molecular targets, making it valuable in asymmetric synthesis and pharmaceutical development .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
(1S,2S)-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12-/m0/s1 |
InChI-Schlüssel |
KLJIPLWGNJQJRM-RYUDHWBXSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)N |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3,4-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13334940.png)


![4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B13334954.png)
![1-[2-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B13334957.png)




![Isopropyl 2-(3-ethoxy-3-oxopropyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13334983.png)



![(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid](/img/structure/B13335011.png)
